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Compound of Interest

Compound Name:
2-Thiazolemethanol, alpha-

methyl-, (alphaR)- (9CI)

CAS No.: 134932-60-8

Cat. No.: B143946

Get Quote

Document Control:

Compound: 2-Thiazolemethanol,

-methyl-, (

R)-

CAS Registry Number: 134932-60-8[1][2]

Synonyms: (R)-1-(Thiazol-2-yl)ethanol; (1R)-1-(1,3-thiazol-2-yl)ethanol

Molecular Formula: C

H

NOS[3][4]
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Molecular Weight: 143.21 g/mol [3][4]

Executive Summary: The Chiral Building Block
In the landscape of pharmaceutical process development, 2-Thiazolemethanol,

-methyl-, (

R)- serves as a critical chiral intermediate. Its thiazole moiety acts as a bioisostere for pyridine
or imidazole in kinase inhibitors and antiviral agents, while the chiral hydroxyl group provides a
handle for stereoselective coupling or further functionalization.

For researchers and process chemists, understanding the solubility profile of this compound is

not merely about dissolving a solid; it is about controlling stereochemistry, maximizing yield,

and enabling purification. This guide moves beyond static data sheets to provide a dynamic

framework for solubility determination, solvent selection, and crystallization logic.

Physicochemical Profile & Solubility Prediction
Before initiating wet-lab experiments, a theoretical assessment of the molecule’s structure

provides the "first principles" necessary for solvent selection.

Structural Analysis
Thiazole Ring: Aromatic, electron-deficient heteroaromatic system. It imparts moderate

polarity and allows for

stacking interactions.

Chiral Hydroxyl Group: A Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA).

This significantly enhances solubility in polar protic solvents.

Alpha-Methyl Group: Adds a small hydrophobic character, slightly increasing lipophilicity

compared to the non-methylated analog.

Predicted Solubility Landscape
Based on the Hansen Solubility Parameters (HSP) logic and functional group analysis, the

solubility behavior of (R)-1-(Thiazol-2-yl)ethanol is categorized below:
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Solvent Class
Representative
Solvents

Predicted
Solubility

Mechanistic
Rationale

Application
Utility

Polar Protic
Methanol,

Ethanol, IPA
High

Strong H-

bonding match

with the OH

group.

Reaction solvent;

Stock solution

prep.

Polar Aprotic
DMSO, DMF,

DMAc
Very High

Dipole-dipole

interactions;

disrupts lattice

energy

effectively.

High-

concentration

reactions; difficult

to remove (high

BP).

Chlorinated
DCM,

Chloroform
High

Good dispersion

interactions with

the aromatic ring.

Extraction;

Chromatography

loading.

Esters/Ethers
Ethyl Acetate,

THF, MTBE
Moderate

H-bond

accepting

solvents interact

with the HBD

hydroxyl.

Crystallization

(Cooling);

Solvent swaps.

Hydrocarbons

Hexane,

Heptane,

Toluene

Low to Negligible

High polarity

mismatch.

Toluene may

show sparing

solubility hot.

Anti-solvent

precipitation;

Impurity

rejection.

Critical Insight: Enantiomers (R vs S) possess identical solubility in achiral solvents.[1] However,

if you are working with a diastereomeric salt (e.g., for resolution), the solubility will differ

drastically between the (R)-salt and (S)-salt, which is the basis of chiral resolution.
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Experimental Protocols: Validating the Landscape
As a Senior Application Scientist, I advise against relying solely on literature values, which

often lack temperature context. The following protocols are designed to generate robust,

process-relevant data.

Protocol A: Gravimetric Solubility Screening (The "Gold
Standard")
Objective: Determine the saturation limit (

) in key solvents at ambient temperature (

).

Workflow:

Preparation: Weigh approx. 100 mg of (R)-1-(Thiazol-2-yl)ethanol into a clear HPLC vial.

Addition: Add solvent in 100

L increments, vortexing for 30 seconds between additions.

Observation: Continue until the solid fully dissolves (visual clarity).

Refinement: If solubility is high (< 200

L solvent used), repeat by adding excess solid to 1 mL solvent, stir for 24h, filter (0.45

m PTFE), and weigh the dried residue of the filtrate.

Protocol B: Van't Hoff Temperature-Dependent Solubility
Objective: Generate data for cooling crystallization design. Solubility often follows the Van't Hoff

equation:

Where

is mole fraction solubility, and
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is temperature in Kelvin.

Methodology:

Prepare saturated suspensions in Ethyl Acetate and Toluene (potential crystallization

solvents).

Equilibrate aliquots at three temperatures:

,

, and

for 4 hours.

Filter supernatant at the specific temperature (using heated filters for the

sample to prevent crashing out).

Analyze concentration via HPLC or gravimetric evaporation.

Plot:

vs.

. A steep slope indicates high temperature sensitivity, ideal for cooling crystallization.

Process Optimization: Visualized Workflows
Workflow 1: Solubility Determination Logic
This diagram outlines the decision process for determining solubility limits, ensuring no sample

is wasted and data is accurate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143946?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Add Solvent in Increments
(100 µL to 100 mg Solid)
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(>1000 mg/mL)

Yes (Immediate)

Add Excess Solid
Equilibrate 24h @ 25°C

No (Suspension)

Filter Supernatant
(0.45 µm PTFE)

Quantify Concentration
(HPLC or Gravimetric)

Generate Solubility Curve

Data: C_sat (mg/mL)

Click to download full resolution via product page

Figure 1: Step-by-step logic for accurate gravimetric solubility determination.

Workflow 2: Solvent Selection for Crystallization
For chiral intermediates, purification via crystallization is preferred over chromatography for

scalability.
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Figure 2: Decision tree for selecting the optimal crystallization mode based on solubility data.

Strategic Applications in Drug Development
Enantiomeric Purity & Resolution
While the (R)-enantiomer has specific solubility, process impurities (such as the (S)-

enantiomer) may affect the saturation point.

Eutectic Behavior: If the racemate is a compound forming (lower melting point than pure

enantiomers), the solubility of the impure mixture will be higher than the pure (R)-isomer.

Actionable Advice: Always measure the solubility of your specific lot if the enantiomeric

excess (ee) varies, as impurities can act as solubilizers.

Reaction Solvent Selection
For functionalizing the hydroxyl group (e.g., tosylation or mesylation):

Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Why: These dissolve the thiazole alcohol well and are compatible with bases like

Triethylamine (TEA).

Avoid: Protic solvents (MeOH, EtOH) which would compete with the reagent.

Stability Considerations
Thiazoles are generally stable, but the alpha-methyl alcohol moiety can be sensitive to strong

acids (potential for elimination reactions).
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Solvent Acid/Base Status: Ensure solvents like Chloroform are stabilized (ethanol-stabilized

vs. amylene-stabilized) to prevent trace HCl formation which could degrade the chiral center.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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